molecular formula C16H24N2O3 B5716731 1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea

1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea

Cat. No.: B5716731
M. Wt: 292.37 g/mol
InChI Key: HZLQUCWRRQDHPB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclohexyl group and a dimethoxyphenyl group linked through a urea moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with 3,4-dimethoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2,4-dimethoxyphenyl)urea: This compound has a similar structure but differs in the position of the methoxy groups on the aromatic ring.

    1-Cyclohexyl-3-(2,5-dimethoxyphenyl)urea: Another similar compound with different methoxy group positions.

    1-Cyclohexyl-3-(3,4-dimethoxyphenylsulfonyl)urea: This compound contains a sulfonyl group instead of a urea moiety.

Properties

IUPAC Name

1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-16(19)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLQUCWRRQDHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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